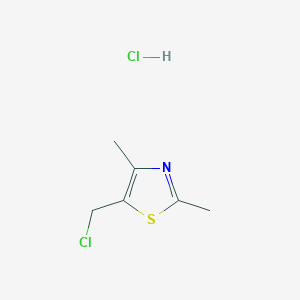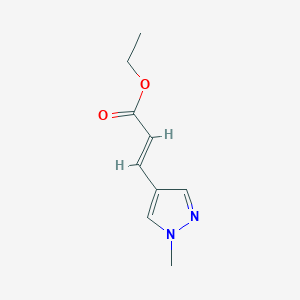
5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride
Overview
Description
5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride is an organic compound characterized by the presence of a thiazole ring, a chloromethyl group, and two methyl groups. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its utility in various chemical and pharmaceutical applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethylthiazole as the starting material.
Chloromethylation: The chloromethylation of 2,4-dimethylthiazole can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Hydrochloride Formation: The resulting chloromethylated thiazole is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is often carried out in a batch process to ensure precise control over reaction conditions.
Purification: The product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium hydroxide or amines can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or various amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the chloromethyl group.
Substitution Products: A wide range of substituted thiazoles, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of bioactive molecules for drug discovery.
Medicine: This compound serves as a precursor in the synthesis of pharmaceuticals. Its derivatives have been explored for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
2,4-Dimethylthiazole: Lacks the chloromethyl group.
5-Chloromethylfurfural: Contains a furan ring instead of a thiazole ring.
2-Chloro-5-pyridylmethyl chloride: Contains a pyridine ring instead of a thiazole ring.
Uniqueness: The presence of the thiazole ring and the chloromethyl group in 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride gives it distinct chemical properties compared to similar compounds. This combination allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIALDTERGAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)









